molecular formula C19H17NO4 B5694671 N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide

N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B5694671
M. Wt: 323.3 g/mol
InChI Key: GTHAJTXUUFJADY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with 6-methoxy-2-oxochromene-3-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxy and carboxamide groups play crucial roles in its interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-5-12(2)16(8-11)20-18(21)15-10-13-9-14(23-3)6-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHAJTXUUFJADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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